molecular formula C13H22N4O3 B1379582 Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 1803610-60-7

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

Cat. No.: B1379582
CAS No.: 1803610-60-7
M. Wt: 282.34 g/mol
InChI Key: DBPPSPDXPRAJSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a dimethylamino group, and an oxadiazole ring attached to a pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine and suitable leaving groups.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted pyrrolidine and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring and the dimethylamino group suggests potential activity as an enzyme inhibitor or receptor ligand, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[3-(methylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-[3-(ethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is unique due to the presence of the dimethylamino group, which can significantly influence its reactivity and binding properties compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-8-6-7-9(17)10-14-11(15-20-10)16(4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPSPDXPRAJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

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